Lurasidone-2H-oxireno
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lurasidone is synthesized through a series of chemical reactions involving the formation of its benzisothiazol core and subsequent functionalization . One common method involves the reaction of 1,2-benzisothiazol-3-yl piperazine with cyclohexylmethyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the oxireno group and other functional groups .
Industrial Production Methods
Industrial production of Lurasidone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Lurasidone undergoes various chemical reactions, including:
Oxidation: Lurasidone can be oxidized using reagents like ferric chloride to form oxidative coupling products.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the benzisothiazol core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Ferric chloride is commonly used as an oxidizing agent in the oxidative coupling of Lurasidone.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various halogenated compounds and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling with ferric chloride results in the formation of a chromogenic product .
Scientific Research Applications
Lurasidone has a wide range of scientific research applications, including:
Mechanism of Action
Lurasidone exerts its effects by acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . It also has activity at serotonin 5-HT7 receptors and partial agonist activity at serotonin 5-HT1A receptors . These interactions help to modulate neurotransmitter activity in the brain, leading to its antipsychotic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: Another atypical antipsychotic with similar receptor activity but different pharmacokinetic properties.
Cariprazine: Shares some pharmacological properties with Lurasidone but has a different side effect profile.
Lamotrigine: Used for bipolar disorder but has a different mechanism of action and chemical structure.
Uniqueness
Lurasidone is unique in its combination of receptor activities, particularly its high affinity for serotonin 5-HT7 receptors, which may contribute to its distinct clinical effects . Additionally, it has a relatively favorable side effect profile compared to some other antipsychotics .
Properties
Molecular Formula |
C28H34N4O3S |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione |
InChI |
InChI=1S/C28H34N4O3S/c33-27-22-19-13-20(25-24(19)35-25)23(22)28(34)32(27)15-17-6-2-1-5-16(17)14-30-9-11-31(12-10-30)26-18-7-3-4-8-21(18)36-29-26/h3-4,7-8,16-17,19-20,22-25H,1-2,5-6,9-15H2/t16-,17-,19-,20+,22+,23-,24?,25?/m0/s1 |
InChI Key |
KNMHEHKCBHVCCZ-TZGQUFORSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)C8C7O8 |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C8C7O8 |
Origin of Product |
United States |
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